

An In-depth Technical Guide to the Discovery and Synthesis of BMS-986318

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Compound of Interest

Compound Name: BMS-986318

Cat. No.: B15144742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of **BMS-986318**, a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). Developed by Bristol Myers Squibb, this compound has been investigated for its therapeutic potential in treating Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis.

Introduction

BMS-986318, chemically named 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid, is a novel small molecule designed to modulate the FXR signaling pathway.[1][2][3] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[4] Dysregulation of the FXR pathway is implicated in the pathogenesis of NASH, making it a promising therapeutic target.[1][5] **BMS-986318** emerged from a lead optimization program aimed at identifying non-bile acid FXR agonists with improved potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action and Signaling Pathway

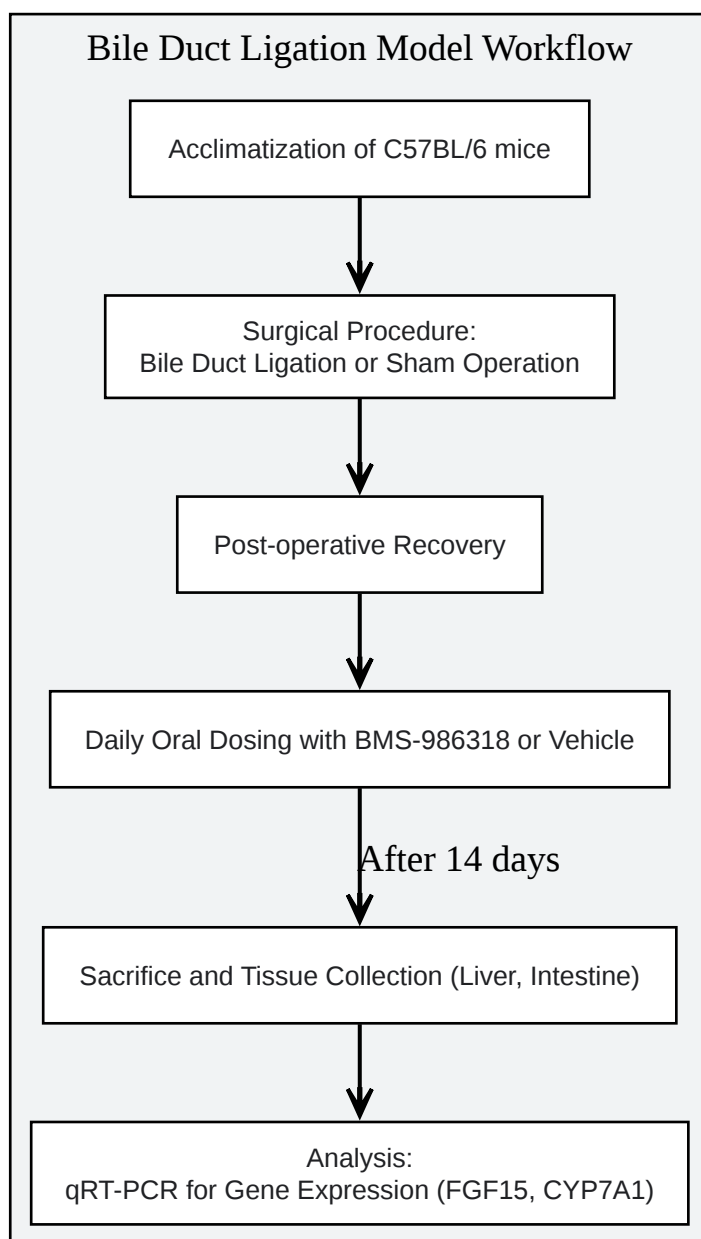
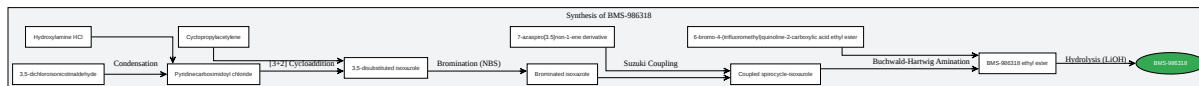
BMS-986318 acts as a potent agonist of the Farnesoid X Receptor (FXR).[1][6] Upon binding to FXR in the nucleus of target cells, **BMS-986318** induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as the Steroid Receptor

Coactivator-1 (SRC-1).^[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation by **BMS-986318** include:

- **Regulation of Bile Acid Synthesis:** Activation of FXR in the liver represses the expression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.^[1] This leads to a reduction in the overall bile acid pool.
- **Induction of Fibroblast Growth Factor 15/19 (FGF15/19):** In the intestine, FXR activation stimulates the expression and secretion of FGF19 (FGF15 in rodents), which then travels to the liver to further suppress CYP7A1 expression.^{[1][5]}
- **Modulation of Lipid and Glucose Metabolism:** FXR plays a role in regulating triglyceride and glucose levels, although the detailed effects of **BMS-986318** on these pathways are part of ongoing research.^[4]

The following diagram illustrates the FXR signaling pathway activated by **BMS-986318**:



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